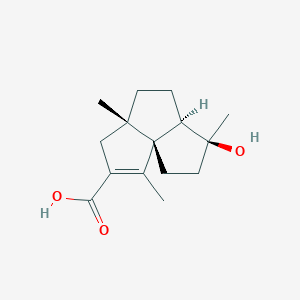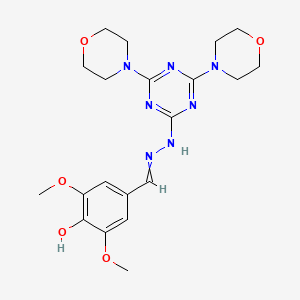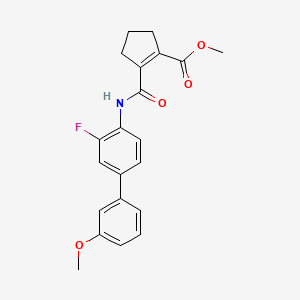![molecular formula C23H19N3O2S B14088169 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. The starting materials often include 1,3-benzoxazole derivatives and biphenyl compounds. The reaction conditions may involve:
Condensation reactions: Using hydrazine derivatives to form the hydrazide linkage.
Sulfurization reactions: Introducing the sulfanyl group using sulfur-containing reagents.
Aldol condensation: Forming the ethylidene linkage under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced hydrazide derivatives.
Substitution products: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material science: Components in the synthesis of advanced materials.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Biological probes: Used in studying biological pathways.
Medicine
Drug development: Potential candidates for developing new drugs.
Therapeutic agents: Investigated for their therapeutic properties.
Industry
Chemical intermediates: Used in the synthesis of other complex molecules.
Pharmaceuticals: Components in the production of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating biological pathways such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures.
Hydrazide derivatives: Compounds with similar hydrazide linkages.
Biphenyl derivatives: Compounds with similar biphenyl structures.
Uniqueness
Structural uniqueness: The combination of benzoxazole, sulfanyl, and hydrazide groups.
Biological activity: Unique biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H19N3O2S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)25-26-22(27)15-29-23-24-20-9-5-6-10-21(20)28-23/h2-14H,15H2,1H3,(H,26,27)/b25-16- |
Clé InChI |
WJMYFBGJZQPMTE-XYGWBWBKSA-N |
SMILES isomérique |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14088089.png)

![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)

![2-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14088127.png)
![3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14088128.png)
![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)
![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14088155.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)

![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
